molecular formula C10H22O3Si B096005 (3-Glycidoxypropyl)dimethylethoxysilane CAS No. 17963-04-1

(3-Glycidoxypropyl)dimethylethoxysilane

Cat. No. B096005
CAS RN: 17963-04-1
M. Wt: 218.36 g/mol
InChI Key: HHBOIIOOTUCYQD-UHFFFAOYSA-N
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Description

“(3-Glycidoxypropyl)dimethylethoxysilane” is a chemical compound with the empirical formula C10H22O3Si . It is used as a chemical intermediate and has been used to functionalize glass substrates to study fluorescence enhancement performance of fabricated photonic crystal sensors .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that it can be used as an adhesion promoter to modify silicone adhesion properties to PET .


Molecular Structure Analysis

The molecular weight of “this compound” is 218.37 . Its SMILES string representation is CCOSi(C)CCCOCC1CO1 .


Chemical Reactions Analysis

This compound is known to react with water in the acid contents of the stomach to form ethanol . It has also been used in combination with other silanes to form bonded phases for supercritical fluid chromatography (SFC) .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a refractive index of 1.434 and a density of 0.95 g/mL at 25 °C . Its boiling point is 100 °C at 3 mmHg .

Scientific Research Applications

  • In thin layer chromatography for detecting midazolam intoxication, 3-glycidoxypropyl-treated plates improved detection limits by 30 times (Okamoto et al., 1993).

  • This compound was used to modify glass surfaces, influencing the adhesive properties of Aeromonas hydrophila. Certain organosilanes, including (3-glycidoxypropyl)dimethylethoxysilane, demonstrated antiadhesive and antibacterial properties (Kręgiel, 2013).

  • The synthesis of bis(methoxyl hydroxyl)-functionalized polysiloxanes with varying dimethylsiloxane segment lengths was achieved using a derivative of this compound. These compounds are significant for waterborne polyurethane production (Zhu et al., 2005).

  • Surface modification of inorganic oxide particles using this compound was studied for pigment filler applications. This demonstrated the potential for color adjustment in pigments (Lin et al., 2001).

  • The compound was also used in the synthesis of organofunctional disiloxanes with aromatic amino compounds, highlighting its role in creating novel materials (Harabagiu et al., 1995).

  • Additionally, it has been used in the chemical conversion on hydroxylated silicon surfaces, where it showed promise for developing advanced surface treatments (Demirci et al., 2012).

  • Studies have also focused on its reactivities towards nucleophiles in organic media, which is crucial for designing improved hybrid materials (Guillory et al., 2016).

  • It plays a significant role in adhesion mechanisms of silicone elastomers to polymers, particularly in enhancing adhesion properties through molecular structures at the adhesive/substrate interfaces (Zhang & Chen, 2013).

  • In corrosion protection of copper, coatings based on this compound, particularly when combined with other silanes, showed enhanced corrosion resistance (Tan & Soutar, 2008).

Safety and Hazards

This compound is classified as a combustible liquid and can cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . Overexposure to this compound by skin absorption, inhalation, or ingestion may have a narcotic effect .

Future Directions

The use of “(3-Glycidoxypropyl)dimethylethoxysilane” as an adhesion promoter to modify silicone adhesion properties to PET is a promising area of research . The molecular level understanding of polymer/adhesive interfacial structures could help to design and develop adhesion promoters and polymer adhesives with improved performance .

properties

IUPAC Name

ethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-4-13-14(2,3)7-5-6-11-8-10-9-12-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOIIOOTUCYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)CCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885002
Record name Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17963-04-1
Record name γ-Glycidyloxypropyldimethylethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17963-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-(2,3-Epoxypropoxy)propyl)ethoxydimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017963041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(2,3-epoxypropoxy)propyl]ethoxydimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (3-(2,3-EPOXYPROPOXY)PROPYL)ETHOXYDIMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E98Y7B7FMJ
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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